dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a pyridine ring substituted with a chloro and methoxy group on the phenyl ring, along with isopropyl and dimethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
Dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by inhibiting the influx of calcium ions into cells, which can affect various physiological processes. The compound’s structure allows it to bind to specific sites on the calcium channel, thereby modulating its activity.
Comparison with Similar Compounds
Dimethyl 4-(3-chloro-4-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, they differ in their substituents, which can affect their pharmacological properties and applications. For instance, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action.
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
These compounds are all part of the dihydropyridine class and are used primarily as calcium channel blockers in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
dimethyl 4-(3-chloro-4-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-11(2)21-9-13(18(22)25-4)17(14(10-21)19(23)26-5)12-6-7-16(24-3)15(20)8-12/h6-11,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTDRKSIOTYUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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